
BUTYRO-2,2-D2-PHENONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BUTYRO-2,2-D2-PHENONE: is a deuterated analog of butyrophenone, an organic compound with the formula C₆H₅C(O)C₃H₇. It is a colorless liquid that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs . The deuterium atoms in this compound replace the hydrogen atoms at the 2,2 positions, which can influence the compound’s metabolic stability and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BUTYRO-2,2-D2-PHENONE typically involves the deuteration of butyrophenone. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions: BUTYRO-2,2-D2-PHENONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce butanol derivatives .
科学研究应用
Chemistry: BUTYRO-2,2-D2-PHENONE is used as a precursor in the synthesis of various deuterated compounds, which are valuable in mechanistic studies and isotope labeling experiments .
Biology and Medicine: In medicinal chemistry, deuterated compounds like this compound are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity .
Industry: The compound is also utilized in the development of advanced materials and as a standard in analytical chemistry for mass spectrometry calibration .
作用机制
The mechanism of action of BUTYRO-2,2-D2-PHENONE is primarily related to its role as an intermediate in the synthesis of antipsychotic drugs. These drugs typically exert their effects by antagonizing central dopamine (D2) receptors, serotonin receptors, and other neurotransmitter receptors . The deuterium atoms in this compound can influence the metabolic pathways and enhance the stability of the resulting pharmaceuticals .
相似化合物的比较
Butyrophenone: The non-deuterated analog, widely used in the synthesis of antipsychotic drugs.
Haloperidol: A butyrophenone derivative used as a classical antipsychotic.
Benperidol: Another potent antipsychotic in the butyrophenone class.
Uniqueness: The uniqueness of BUTYRO-2,2-D2-PHENONE lies in its deuterium atoms, which can significantly alter the pharmacokinetic and metabolic properties of the compounds synthesized from it. This makes it a valuable tool in drug development and research .
属性
CAS 编号 |
129848-88-0 |
|---|---|
分子式 |
C10H12O |
分子量 |
150.217 |
IUPAC 名称 |
2,2-dideuterio-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i6D2 |
InChI 键 |
FFSAXUULYPJSKH-NCYHJHSESA-N |
SMILES |
CCCC(=O)C1=CC=CC=C1 |
同义词 |
BUTYRO-2,2-D2-PHENONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


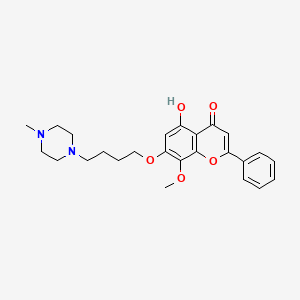

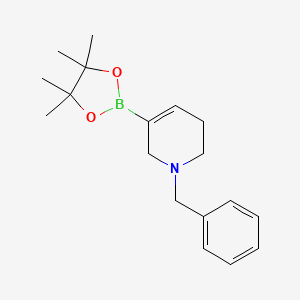
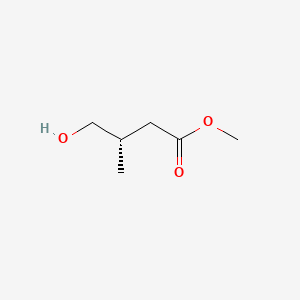
![Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine]](/img/structure/B593843.png)
![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)
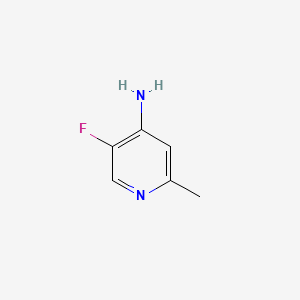
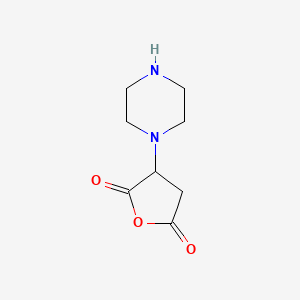
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)
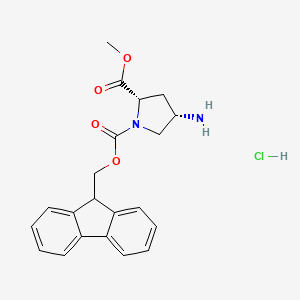
![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)
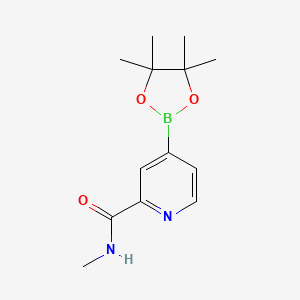
![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)
